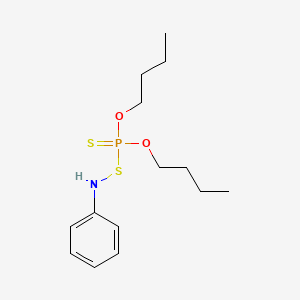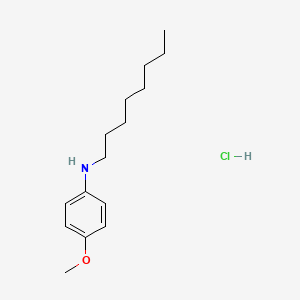
4-methoxy-N-octylaniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-octylaniline;hydrochloride is an organic compound with the molecular formula C15H25NO·HCl It is a derivative of aniline, where the aniline nitrogen is substituted with an octyl group and a methoxy group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-octylaniline;hydrochloride typically involves the alkylation of 4-methoxyaniline with an octyl halide under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or acetone. The reaction mixture is heated to reflux to facilitate the nucleophilic substitution reaction, resulting in the formation of 4-methoxy-N-octylaniline. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-N-octylaniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-N-octylaniline from nitro derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-methoxy-N-octylaniline;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-octylaniline;hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and octyl groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxyaniline: Lacks the octyl group, making it less lipophilic.
4-n-octylaniline: Lacks the methoxy group, affecting its reactivity and potential biological activity.
4-methoxy-N-isopropylaniline: Contains a shorter alkyl chain, influencing its physical and chemical properties.
Uniqueness
4-methoxy-N-octylaniline;hydrochloride is unique due to the presence of both the methoxy and octyl groups, which confer distinct physical, chemical, and biological properties
Propiedades
Número CAS |
66546-75-6 |
|---|---|
Fórmula molecular |
C15H26ClNO |
Peso molecular |
271.82 g/mol |
Nombre IUPAC |
4-methoxy-N-octylaniline;hydrochloride |
InChI |
InChI=1S/C15H25NO.ClH/c1-3-4-5-6-7-8-13-16-14-9-11-15(17-2)12-10-14;/h9-12,16H,3-8,13H2,1-2H3;1H |
Clave InChI |
DFGAGCAJOQXSPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC1=CC=C(C=C1)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


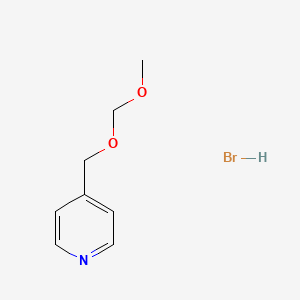

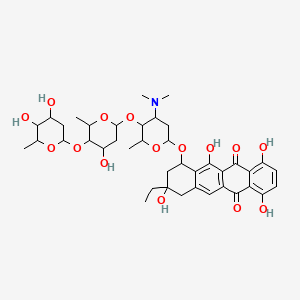


![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
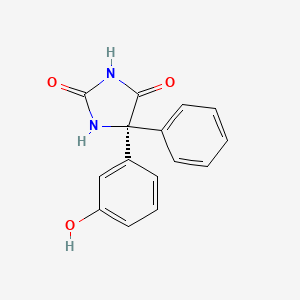
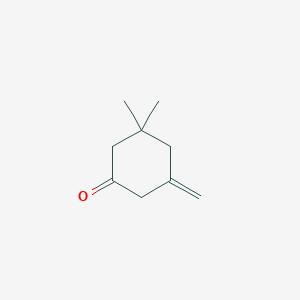
![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)

![Propane, 2-[(chloroethynyl)thio]-](/img/structure/B14466330.png)

![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
